1-(2-chloroethyl)-1H-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSIYQGXRKNEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405706 | |
| Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3236-66-6 | |
| Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of 1,2,4 Triazole Chemistry
The journey into the world of triazoles began in 1885 with their initial discovery. nih.gov These five-membered heterocyclic rings, containing three nitrogen atoms and two carbon atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). nih.govchemmethod.com The chemistry of 1,2,4-triazoles, in particular, has seen a rapid expansion in interest, driven by the development of efficient synthetic methods and the discovery of their wide-ranging applications. nih.gov
Early synthetic routes to the 1,2,4-triazole ring system, such as the Pellizzari and Einhorn-Brunner reactions, laid the groundwork for accessing this important scaffold. chemicalbook.com Over the years, synthetic methodologies have evolved significantly, with the introduction of metal-catalyzed reactions, microwave-assisted synthesis, and multicomponent reactions, allowing for the creation of a vast library of substituted 1,2,4-triazole derivatives with high efficiency and regioselectivity. isres.orgorganic-chemistry.org These advancements have been crucial in exploring the structure-activity relationships of this versatile heterocycle.
Significance of the 1,2,4 Triazole Scaffold in Heterocyclic Systems Research
The 1,2,4-triazole (B32235) ring is considered a "privileged scaffold" in medicinal chemistry due to its diverse and potent biological activities. researchgate.netresearchgate.net This is attributed to its unique electronic characteristics, including its aromatic nature, ability to participate in hydrogen bonding, and its dipole character, which allow for high-affinity interactions with biological receptors. nih.govnih.gov The stability of the triazole ring further enhances its appeal in drug design. nih.gov
The versatility of the 1,2,4-triazole core is evident in the broad spectrum of pharmacological activities exhibited by its derivatives, including antifungal, antibacterial, anticancer, anticonvulsant, and antiviral properties. nih.govglobalresearchonline.netresearchgate.net A number of clinically successful drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, and the antiviral drug ribavirin, feature the 1,2,4-triazole moiety, underscoring its therapeutic importance. globalresearchonline.netresearchgate.netnih.gov
Positioning of 1 2 Chloroethyl 1h 1,2,4 Triazole Within N Substituted Azole Chemistry
Within the broad class of N-substituted azoles, 1-(2-chloroethyl)-1H-1,2,4-triazole holds a distinct position as a valuable synthetic intermediate. The presence of the reactive chloromethyl group on the nitrogen atom at the 1-position of the triazole ring allows for a variety of subsequent chemical modifications. This feature is particularly important in the synthesis of more complex heterocyclic compounds.
The study of N-substituted azoles is a significant area of research, as many pharmaceutical compounds are non-tautomeric analogs. mdpi.com The introduction of substituents on the nitrogen atoms of the azole ring can significantly influence the molecule's properties, including its biological activity and physical characteristics. acs.org In the case of this compound, the chloroethyl group serves as a handle for introducing diverse functional groups through nucleophilic substitution reactions.
Current Research Landscape and Interdisciplinary Relevance
Strategies for the Construction of the 1,2,4-Triazole Ring System
The synthesis of this compound can be approached in two primary ways: by first forming the unsubstituted 1H-1,2,4-triazole ring followed by N-alkylation, or by incorporating the 2-chloroethyl group during the initial ring-forming cyclization. The following sections detail various methods applicable to the formation of the core 1,2,4-triazole structure.
Classical Cyclization Approaches to 1,2,4-Triazoles
Traditional methods for synthesizing the 1,2,4-triazole ring have been established for over a century and remain fundamental in organic synthesis. These typically involve the condensation and subsequent cyclization of precursors containing the necessary nitrogen and carbon atoms. Common methods include the Pellizzari reaction, which involves the reaction of hydrazides with amides, and the Einhorn-Brunner reaction, a condensation of hydrazines with diacylamines. Another widely used classical approach is the reaction of hydrazides with formamide (B127407). organic-chemistry.org
Once the parent 1H-1,2,4-triazole is obtained, the 2-chloroethyl group can be introduced via N-alkylation. A specific method for the synthesis of this compound involves the alkylation of 1,2,4-triazole with 1,2-dichloroethane (B1671644). This reaction is conducted in an aqueous-alkaline medium, utilizing N-methylmorpholine N-oxide as a phase transfer catalyst. Research has identified the optimal molar ratio of reactants—triazole:potassium hydroxide:1,2-dichloroethane—to be 0.1:0.1:0.6, which results in a 55-60% yield of the target compound.
| Reactant | Molar Ratio | Reagent | Medium | Catalyst | Yield | Reference |
| 1,2,4-Triazole | 0.1 | 1,2-Dichloroethane | Aqueous-Alkaline | N-methylmorpholine N-oxide | 55-60% | |
| Potassium Hydroxide | 0.1 | |||||
| 1,2-Dichloroethane | 0.6 |
Multicomponent Reaction Protocols for 1,2,4-Triazole Synthesis
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like 1,2,4-triazoles by combining three or more reactants in a single step. acs.orgnih.gov These protocols are prized for their atom and step economy, often leading to high yields and structural diversity while minimizing waste. acs.org
Various MCRs have been developed for the synthesis of substituted 1,2,4-triazoles. For example, a three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts can produce a wide range of 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org Another approach involves the condensation of amidines, isothiocyanates, and hydrazines in a metal- and oxidant-free process to yield fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.orgisres.org While these methods typically yield aryl- or amino-substituted triazoles, they can be adapted for the synthesis of N-alkyl derivatives by selecting appropriate starting materials that already contain the alkyl chain.
Metal-Catalyzed Synthetic Routes to 1,2,4-Triazoles (e.g., Copper-Catalyzed, Palladium/Copper Bimetallic)
Transition metal catalysis, particularly with copper, has become a powerful tool for the synthesis of 1,2,4-triazoles. Copper catalysts can facilitate sequential N-C and N-N bond-forming oxidative coupling reactions, providing access to a wide array of triazole derivatives from readily available starting materials. organic-chemistry.org Copper-catalyzed systems, often in the presence of an oxidant like O₂, are effective for creating 1,3-disubstituted or other substituted 1,2,4-triazoles from amidines. isres.org
These methods are not only for ring formation but also for subsequent functionalization. A two-step synthesis for 1-aryl-4-alkyl-substituted 1,2,4-triazolium salts involves the initial formation of a 4-substituted triazole, followed by a copper-catalyzed arylation. nih.govacs.org This highlights the potential for metal-catalyzed N-alkylation of the pre-formed triazole ring to introduce substituents like the 2-chloroethyl group. Both copper(I) and copper(II) catalysts have proven effective, and the choice of catalyst can influence the regioselectivity of the substitution, leading to either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org
| Catalyst System | Reactants | Product Type | Key Features | References |
| Copper-catalyst / Air | Various | Substituted 1,2,4-triazoles | Sequential N-C and N-N bond formation | organic-chemistry.org |
| Cu(OAc)₂ / Cs₂CO₃ | Nitriles, Hydroxylamine HCl | 1,2,4-triazole derivatives | One-pot, tolerates various functional groups | isres.org |
| Cu(II) or Ag(I) | Isocyanides, Aryl diazonium salts | Regioselective 1,5- or 1,3-disubstituted 1,2,4-triazoles | Catalyst-dependent regioselectivity | organic-chemistry.orgnih.gov |
Electrochemical Synthesis of 1,2,4-Triazoles
Electrochemical synthesis represents a green and sustainable approach to forming 1,2,4-triazole rings. researchgate.net These methods use electricity to drive reactions, avoiding the need for harsh chemical oxidants or metal catalysts. rsc.orgnih.gov An electrochemical multicomponent reaction involving aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.orgisres.org
The process often involves an intramolecular dehydrogenative C–N cross-coupling under mild electrolytic conditions. rsc.org This atom- and step-economical one-pot process is compatible with various functional groups and can be easily scaled up. rsc.org By selecting appropriate starting materials, this method could be tailored to produce N-alkylated 1,2,4-triazoles, offering an environmentally friendly alternative to traditional synthetic routes.
Microwave-Assisted Synthesis of 1,2,4-Triazoles: Green Chemistry Perspectives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.orgpnrjournal.com This technology aligns with the principles of green chemistry by improving energy efficiency. rsc.org
The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide can be achieved smoothly under microwave irradiation without a catalyst. organic-chemistry.org Microwave heating has also been successfully applied to the synthesis of N-substituted 1,2,4-triazole derivatives, significantly reducing reaction times from hours to minutes. rsc.orgnih.gov For instance, the reaction of an intermediate triazole with alkyl chlorides under microwave irradiation at 90°C can be completed in just 15 minutes. nih.gov This efficiency makes MAOS a highly attractive method for producing libraries of substituted triazoles, including derivatives like this compound.
| Method | Reactants | Conditions | Time | Yield | Reference |
| Conventional | Hydrazine (B178648) and Formamide | Conventional Heating | Several hours | Moderate | rsc.org |
| Microwave-Assisted | Hydrazine and Formamide | Microwave Irradiation | 1 minute | 85% | rsc.org |
| Microwave-Assisted | Intermediate triazole, Alkyl chlorides | 90°C, NaOH/DMF/H₂O | 15 minutes | High | nih.gov |
Ultrasound-Assisted Synthetic Approaches
Ultrasound irradiation, or sonochemistry, provides another energy-efficient and green method for synthesizing 1,2,4-triazoles. The acoustic cavitation generated by ultrasound can create localized hot spots with extreme temperatures and pressures, accelerating reaction rates. asianpubs.org This technique often results in higher yields and shorter reaction times compared to conventional methods. nih.gov
Ultrasound has been successfully used in the one-pot synthesis of 1,2,4-triazole derivatives from α-nitrophenyl hydrazones and methylene (B1212753) amines. asianpubs.orgresearchgate.net Furthermore, N-substituted 1,2,4-triazole derivatives have been efficiently synthesized by coupling a triazole core with various electrophiles under ultrasound irradiation, achieving significant yields in 40-80 minutes at moderate temperatures (45-55°C). nih.gov The efficiency and mild conditions of ultrasound-assisted synthesis make it a valuable tool for preparing functionalized triazoles. nih.govacs.org
Synthesis of this compound and Related N-Alkyl Triazoles
The introduction of an N-alkyl group onto the 1,2,4-triazole ring is a fundamental transformation in organic synthesis. The direct alkylation of 1,2,4-triazole is a common approach, although it often yields a mixture of N1 and N4 substituted isomers. researchgate.net The reaction of 1,2,4-triazole with an appropriate alkylating agent, such as a haloalkane, in the presence of a base is a widely employed method. researchgate.net For instance, reacting 1,2,4-triazole with 4-nitrobenzyl halides using various bases consistently produces a 90:10 ratio of 1- and 4-alkylated isomers, respectively. researchgate.net
Chloromethylation and Subsequent Homologation Strategies
Chloromethylation is a valuable technique for introducing a reactive chloromethyl handle onto an aromatic or heterocyclic ring, which can then be converted into a variety of other functional groups. thieme-connect.de This two-step approach, involving chloromethylation followed by homologation (chain extension), provides a versatile route to N-alkyl triazoles that may not be accessible through direct alkylation.
The initial chloromethylation of 1H-1,2,4-triazole can be achieved by reacting it with paraformaldehyde and hydrogen chloride. A subsequent step involves chlorination of the resulting hydroxymethyl intermediate with a reagent like thionyl chloride to yield 1-(chloromethyl)-1H-1,2,4-triazole. This chloromethyl derivative is a versatile precursor for homologation reactions, allowing for the extension of the carbon chain to produce compounds such as this compound.
Precursor Functionalization and Ring Closure Reactions
Constructing the triazole ring from acyclic precursors that already possess the desired N-substituent is an alternative and often more regioselective strategy. This method avoids the formation of isomers that can occur with direct alkylation of the pre-formed triazole ring. organic-chemistry.org
One of the classical methods for forming the 1,2,4-triazole core is the Pellizzari reaction, which involves the condensation of an amide and an acyl hydrazide. scispace.com A more contemporary approach involves the reaction of amidrazones with various reagents. For example, amidrazones can react with anhydrides or aldehydes to yield 3,4,5-trisubstituted 1,2,4-triazoles. nih.govorganic-chemistry.org To synthesize a 1-substituted triazole like this compound via this route, one would start with a hydrazine derivative already bearing the 2-chloroethyl group. This functionalized hydrazine would then be reacted with a suitable one-carbon source to form the triazole ring. For instance, reacting acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride is an efficient way to produce 1,2,4-triazole-3(5)-carboxylates, which can be further modified. nih.gov
Optimization of Reaction Conditions for Yield and Purity
The efficiency and selectivity of N-alkylation of 1,2,4-triazole are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and catalyst. researchgate.net The use of a strong base like sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is effective for N-alkylation. researchgate.net However, milder bases like potassium carbonate are also commonly used, often in solvents like acetone (B3395972) or DMF. researchgate.netnih.gov
Microwave-assisted synthesis has emerged as a rapid and efficient method. For example, the alkylation of 1,2,4-triazole using potassium carbonate as a base in an ionic liquid under microwave irradiation can produce 1-alkyl-1,2,4-triazoles in excellent yields. researchgate.net The choice of the alkylating agent and the reaction temperature can also influence the regioselectivity of the alkylation, determining the ratio of N1 to N4 isomers. nih.gov Studies have shown that DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is an effective base for promoting the regioselective synthesis of 1-substituted-1,2,4-triazoles. researchgate.net
| Alkylating Agent | Base | Solvent | Conditions | Product(s) | Yield | Reference |
| Alkyl Halides | NaOH | DMF | - | N-alkylated benzotriazole (B28993) and 1,2,4-triazole | - | researchgate.net |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp, 14h | Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | 35% | nih.gov |
| 4-Nitrobenzyl Halides | Various | - | - | 1- and 4-alkylated isomers (90:10) | - | researchgate.net |
| Alkyl Halides | DBU | THF | Ambient Temp | 1-substituted-1,2,4-triazoles | High | researchgate.net |
Mechanistic Pathways of 1,2,4-Triazole Formation
The formation of the 1,2,4-triazole ring can proceed through various mechanistic pathways, often involving cyclization and subsequent aromatization steps. Modern synthetic methods focus on efficiency and atom economy, employing strategies like C-H functionalization and cascade reactions.
C-H Functionalization and Double C-N Bond Formation Cascades
Recent advances in organic synthesis have led to the development of methods that construct the 1,2,4-triazole ring through the direct functionalization of C-H bonds and cascade reactions that form multiple carbon-nitrogen bonds in a single operation. organic-chemistry.org These approaches offer significant advantages in terms of efficiency and reducing synthetic steps.
For example, a metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been achieved from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org This process involves a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization, catalyzed by iodine. organic-chemistry.org Copper-catalyzed reactions have also been employed to synthesize 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative couplings. organic-chemistry.org Another innovative, bio-inspired approach uses an o-quinone catalyst to couple primary amines and hydrazines, mimicking amine oxidase activity to form the triazole ring through a multi-step cascade. rsc.org
Oxidative Aromatization Processes
The final step in many 1,2,4-triazole syntheses is the aromatization of a dihydro-1,2,4-triazole or a similar non-aromatic intermediate. This is typically an oxidative process that leads to the stable aromatic triazole ring. nih.govorganic-chemistry.org
Various oxidizing agents can be employed for this transformation. A copper-catalyzed method using air as the oxidant enables the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond formation followed by oxidative coupling. organic-chemistry.org Similarly, copper-catalyzed cascade reactions of amides and nitriles use molecular oxygen as the oxidant to achieve the final oxidative cyclization. frontiersin.org In some syntheses, the oxidant is generated in situ. For instance, an electrochemical method uses iodide radicals or iodine, generated at the anode, to facilitate the cyclization and aromatization, avoiding the need for external chemical oxidants. organic-chemistry.org The driving force for this step is the formation of the thermodynamically stable aromatic 1,2,4-triazole system.
1,3-Dipolar Cycloaddition Reactions (e.g., azide-alkyne cycloaddition)
While direct synthesis of this compound via a one-step 1,3-dipolar cycloaddition is not extensively documented in readily available literature, the principles of this powerful reaction can be applied to construct the core triazole ring. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of click chemistry, typically yielding 1,2,3-triazole isomers. nih.govyoutube.com However, methodologies for the synthesis of 1,2,4-triazoles through cycloaddition pathways also exist, often involving different dipole and dipolarophile partners.
For instance, the reaction of nitrilimines, generated in situ from hydrazonoyl halides, with various dipolarophiles can lead to the formation of 1,2,4-triazole derivatives. While a specific example leading to the 2-chloroethyl substituted product is not provided, the general strategy offers a plausible, albeit indirect, route. A hypothetical pathway could involve the cycloaddition of a suitable nitrilimine with a dipolarophile containing a masked or pre-functionalized 2-chloroethyl group.
More commonly, the synthesis of 1-substituted-1,2,4-triazoles is achieved through the alkylation of the parent 1H-1,2,4-triazole. This approach, while not a cycloaddition, is a highly relevant and efficient method for obtaining the target compound. For example, the reaction of a substituted 1,2,4-triazole with 1,2-dichloroethane in the presence of a base like potassium carbonate has been shown to yield the corresponding N-(2-chloroethyl) derivative. nih.gov This reaction proceeds via nucleophilic substitution, where one of the nitrogen atoms of the triazole ring attacks one of the electrophilic carbon atoms of 1,2-dichloroethane, displacing a chloride ion.
The regioselectivity of this alkylation is a critical aspect, as 1H-1,2,4-triazole has three nucleophilic nitrogen atoms (N1, N2, and N4). Studies on the alkylation of substituted 1,2,4-triazoles indicate that reaction at the N1 and N2 positions is often favored. nih.gov The precise ratio of isomers can be influenced by the substituents on the triazole ring, the nature of the alkylating agent, the solvent, and the base used.
Role of Catalysts and Oxidants in Reaction Selectivity and Efficiency
Catalysts and oxidants play a pivotal role in modern synthetic organic chemistry, often enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of 1,2,4-triazole synthesis, their influence is significant.
Catalysts in Alkylation Reactions:
While the direct alkylation of 1H-1,2,4-triazole with reagents like 1-bromo-2-chloroethane (B52838) can be achieved using a simple base, catalytic methods can enhance regioselectivity and yield. Phase-transfer catalysts, for example, can be employed in biphasic systems to facilitate the reaction between the water-soluble triazole salt and the organic-soluble alkylating agent.
Catalysts and Oxidants in Cycloaddition and Related Reactions:
In the broader context of triazole synthesis, particularly for substituted analogues, various catalytic systems are employed.
Copper Catalysis: Copper catalysts are widely used in azide-alkyne cycloadditions (CuAAC) to afford 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. thieme-connect.de While not directly applicable to the 1,2,4-isomer, copper catalysts have also been utilized in the synthesis of 1,2,4-triazoles through different mechanistic pathways. For instance, copper-catalyzed oxidative coupling reactions of amidines with various partners can lead to 1,2,4-triazole derivatives. organic-chemistry.org
Ruthenium Catalysis: Ruthenium catalysts are known to favor the formation of 1,5-disubstituted 1,2,3-triazoles in azide-alkyne cycloadditions, demonstrating complementary regioselectivity to copper catalysis.
Silver Catalysis: Silver catalysts have been shown to selectively produce 1,3-disubstituted 1,2,4-triazoles from the reaction of aryl diazonium salts and isocyanides. organic-chemistry.org This highlights the ability of different metal catalysts to control the regiochemical outcome of cycloaddition-type reactions.
Oxidants:
Oxidants are often crucial in the final aromatization step of triazole synthesis from their dihydro- or other precursor forms. Common oxidants include:
Oxygen (Air): The use of air as a green and inexpensive oxidant is highly desirable in modern synthetic chemistry. organic-chemistry.org
Iodine: Iodine can act as a catalyst in oxidative C-H functionalization and C-N bond formation cascades to produce substituted 1,2,4-triazoles. organic-chemistry.org
The selection of the appropriate catalyst and oxidant is critical for controlling the regioselectivity, maximizing the yield, and ensuring the efficiency of the synthetic route towards substituted 1,2,4-triazoles.
Below is a summary of reactants and conditions for related triazole syntheses, which could be adapted for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product Type |
| Substituted 1,2,4-triazole | 1,2-dichloroethane | K₂CO₃ | Acetone | N-(2-chloroethyl)-1,2,4-triazole derivative nih.gov |
| Aryl diazonium salt | Isocyanide | Ag(I) | - | 1,3-disubstituted-1,2,4-triazole organic-chemistry.org |
| Amidine | Trialkylamine | Copper | - | 1,3-disubstituted-1,2,4-triazole organic-chemistry.org |
| Hydrazone | Aliphatic amine | Iodine | - | 1,3,5-trisubstituted-1,2,4-triazole organic-chemistry.org |
This table illustrates the variety of synthetic strategies available for the construction of the 1,2,4-triazole ring system, emphasizing the importance of carefully selecting reagents and catalysts to achieve the desired substitution pattern.
Nucleophilic Substitution Reactions at the Chloroethyl Moiety
The chlorine atom on the ethyl group of this compound is susceptible to nucleophilic substitution, providing a straightforward method for introducing various functional groups.
The chloroethyl group readily reacts with a variety of nucleophiles. For instance, reactions with primary and secondary amines, thiols, and alcohols, typically conducted in the presence of a base, lead to the corresponding amine, thioether, and ether derivatives. The base is necessary to neutralize the hydrochloric acid formed during the reaction. These substitution reactions allow for the introduction of a wide range of functional groups onto the triazole framework.
The synthesis of ether, thioether, and amine derivatives of this compound is a common strategy to create more complex molecules. For example, the reaction with a substituted thiol can yield a thioether, which can then be further modified. Similarly, reactions with various amines can introduce new side chains with differing properties. These derivatives are often intermediates in the synthesis of more complex heterocyclic systems.
A summary of representative nucleophilic substitution reactions is presented below:
| Nucleophile | Reagent/Conditions | Product Type |
| Amines (R-NH2) | Base (e.g., K2CO3, Et3N) | Amine derivative |
| Thiols (R-SH) | Base (e.g., NaH, NaOH) | Thioether derivative |
| Alcohols (R-OH) | Strong Base (e.g., NaH) | Ether derivative |
Electrophilic Aromatic Substitution Reactions on the Triazole Ring
The 1,2,4-triazole ring is generally considered to be electron-deficient due to the presence of three nitrogen atoms. This characteristic makes electrophilic aromatic substitution reactions on the carbon atoms of the ring difficult to achieve under standard conditions. chemicalbook.com Electrophilic attack, if it occurs, typically happens at a nitrogen atom due to higher electron density. chemicalbook.com For the parent 1H-1,2,4-triazole, protonation readily occurs at the N4 position. chemicalbook.com While direct electrophilic substitution on the carbon atoms of the this compound ring is not a common reaction pathway, modifications to the ring often involve N-alkylation or acylation. chemicalbook.comresearchgate.net
Reactions Leading to Fused Heterocyclic Systems Containing the 1,2,4-Triazole Core
The 1,2,4-triazole nucleus serves as a versatile building block for the synthesis of various fused heterocyclic systems. These reactions often involve the functional groups introduced via nucleophilic substitution at the chloroethyl moiety or by utilizing the reactivity of the triazole ring itself.
Derivatives of this compound can be key intermediates in the synthesis of fused ring systems like triazolothiazoles and triazolothiadiazoles. nih.govsigmaaldrich.com For instance, a common synthetic route involves the conversion of a triazole derivative to a mercaptotriazole, which can then undergo cyclization reactions with appropriate reagents to form the fused ring system. nih.govepa.gov These fused heterocycles are of significant interest due to their diverse biological activities. nih.govsigmaaldrich.com The synthesis of these complex structures often involves multi-step reaction sequences. epa.govumich.edu
The following table provides examples of fused heterocyclic systems derived from 1,2,4-triazoles:
| Fused Heterocycle | Starting Material (general) | Key Reaction Type |
| Triazolothiazole | 1,2,4-Triazole-5-thiol derivative | Cyclization with an α-haloketone or similar bifunctional electrophile |
| Triazolothiadiazole | 4-Amino-1,2,4-triazole-5-thione derivative | Condensation with a carboxylic acid or its derivative |
| Triazolo[4,3-b] chemicalbook.comresearchgate.netgoogle.comtriazole | 4-Amino-1,2,4-triazole derivative | Reaction with a carbodiimide (B86325) followed by cyclization rsc.org |
Oxidation and Reduction Chemistry of this compound Derivatives
N-Oxide Formation
The introduction of an N-oxide moiety onto the 1,2,4-triazole ring can significantly alter its electronic properties and biological activity. For this compound, the nitrogen atoms at positions 2 and 4 are potential sites for oxidation. While specific literature on the N-oxidation of this exact compound is limited, the oxidation of similar N-substituted 1,2,4-triazoles suggests plausible synthetic routes.
Generally, the oxidation of nitrogen-containing heterocycles to their corresponding N-oxides is achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction conditions, including the choice of oxidant, solvent, and temperature, are crucial for achieving the desired regioselectivity and yield. For 1-alkyl-1H-1,2,4-triazoles, oxidation is anticipated to occur at either the N2 or N4 position. Theoretical studies on bridged 1,2,4-triazole N-oxides have been conducted to evaluate their energetic properties, indicating the feasibility of accessing these structures. nih.gov
A general proposed reaction for the N-oxide formation of this compound is presented below:
Table 1: Proposed Synthesis of this compound N-oxide
| Reactant | Reagent | Product(s) |
| This compound | Peroxy Acid (e.g., m-CPBA) | This compound 2-oxide and/or this compound 4-oxide |
Note: The table represents a generalized synthetic approach, and specific reaction conditions would require experimental optimization.
Strategies for Introducing Complex Functionalities onto the 1,2,4-Triazole Ring
The functionalization of the 1,2,4-triazole ring in this compound can be achieved through various modern synthetic methodologies, primarily targeting the C3 and C5 positions. These methods are essential for creating a diverse range of derivatives with potentially enhanced properties.
Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds. rsc.org For 1-substituted 1,2,4-triazoles, transition-metal-catalyzed C-H activation provides a direct route to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, palladium- and copper-catalyzed reactions have been successfully employed for the arylation of the triazole ring. rsc.org These reactions typically involve the use of a directing group to achieve regioselectivity, though methods for the direct functionalization of non-prefunctionalized triazoles are also being developed.
Another effective strategy involves metalation of the triazole ring followed by quenching with an electrophile. The use of strong bases, such as organolithium reagents or sterically hindered magnesium and zinc amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), can selectively deprotonate the C3 and/or C5 positions. acs.org The resulting organometallic intermediates can then react with a variety of electrophiles, such as alkyl halides, aldehydes, or sources of electrophilic amines, to introduce a wide array of functional groups. acs.org This approach allows for the synthesis of fully functionalized 1,2,4-triazoles. acs.org
The table below summarizes some of the key strategies for the functionalization of the 1,2,4-triazole ring, which are applicable to this compound.
Table 2: Strategies for Functionalization of the 1,2,4-Triazole Ring
| Strategy | Catalyst/Reagent | Position(s) Functionalized | Type of Functionality Introduced |
| Direct C-H Arylation | Palladium or Copper Catalyst | C3 and/or C5 | Aryl groups |
| Metalation-Electrophilic Quench | TMPMgCl·LiCl or TMPZnCl·LiCl | C3 and/or C5 | Alkyl, Aryl, Amino, etc. |
This table provides a summary of general methodologies. Specific substrates and reaction conditions will influence the outcome and regioselectivity of the functionalization.
The development of these synthetic strategies is crucial for expanding the chemical space of 1,2,4-triazole derivatives, enabling the synthesis of novel compounds for various applications. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the precise assignment of protons and carbons in the triazole ring and the chloroethyl substituent.
¹H NMR Spectral Analysis of Protons within the Triazole and Chloroethyl Moieties
In the ¹H NMR spectrum of this compound, the protons of the triazole ring typically appear as distinct signals in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic environment and the presence of substituents. For the parent 1,2,4-triazole, signals for the C-H protons are observed. The protons of the chloroethyl group (–CH₂CH₂Cl) exhibit characteristic multiplets. The methylene group attached to the triazole nitrogen (N-CH₂) and the methylene group bearing the chlorine atom (Cl-CH₂) will each produce a signal, often as triplets if they are coupled to each other. For instance, in some 1,2,4-triazole derivatives, the N-CH₂ protons can be observed around 4.42 ppm as a broad singlet, while the protons of an adjacent methylene group might appear at a different chemical shift. nih.gov
¹³C NMR Chemical Shift Assignments for Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the 1,2,4-triazole ring typically resonate in the range of δ 140–160 ppm. For example, in some 1,2,4-triazole derivatives, the C3 and C5 carbons of the triazole ring appear at chemical shifts of approximately 144.39 ppm and 153.37 ppm, respectively. nih.gov The carbon atoms of the chloroethyl side chain will appear at higher field (lower ppm values) compared to the aromatic triazole carbons. The carbon atom bonded to the nitrogen (N-CH₂) would be expected at a different chemical shift than the carbon bonded to the chlorine (Cl-CH₂), which is influenced by the electronegativity of the attached heteroatom.
Advanced NMR Techniques (e.g., 2D NMR)
To unambiguously assign the ¹H and ¹³C signals, especially in more complex analogs, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons, such as those in the chloroethyl group. HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. These advanced techniques are crucial for the complete and accurate structural elucidation of novel 1,2,4-triazole derivatives. rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.
Identification of Characteristic Absorption Bands for Triazole Ring and Functional Groups
The infrared (IR) spectrum of this compound and its analogs displays characteristic absorption bands that confirm the presence of the triazole ring and the chloroethyl group. The triazole ring exhibits several characteristic vibrations. The C=N stretching vibrations are typically observed in the region of 1500–1650 cm⁻¹. nih.govresearchgate.net The C-H stretching vibrations of the triazole ring appear around 3100 cm⁻¹. researchgate.net The N-H stretching of the triazole ring, if present, is found in the range of 3000–3500 cm⁻¹. The chloroethyl group will show C-H stretching vibrations in the 2850–3000 cm⁻¹ region and a characteristic C-Cl stretching absorption, which is typically found in the fingerprint region between 600 and 800 cm⁻¹. Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. For the parent 1,2,4-triazole, intense Raman bands have been observed and assigned to specific vibrational modes. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. uni.lu The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of the substituent from the triazole ring. researchgate.net The loss of the chloroethyl group or parts of it, such as a chloro radical or ethene, would result in characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the structure of the compound. nih.gov
High-Resolution Mass Spectrometry (HRMS)
For instance, HRMS has been successfully used to elucidate the structures of various substituted 1,2,4-triazole derivatives. nih.govnih.gov In a typical analysis, the compound would be ionized, often by electrospray ionization (ESI), to produce the protonated molecule, [M+H]+. The mass-to-charge ratio (m/z) of this ion is then measured with high precision. For this compound, the predicted m/z for the [M+H]+ ion is 132.03230. uni.lu The observation of a peak at this m/z value with a high degree of accuracy (typically within 5 ppm) would provide strong evidence for the presence of the target compound.
The table below shows HRMS data for some analogous 1,2,4-triazole derivatives, illustrating the utility of this technique.
| Compound Name | Molecular Formula | Calculated m/z [M+H]+ | Found m/z [M+H]+ | Reference |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | C36H27N3 | 502.2283 | 502.2281 | nih.gov |
| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | C52H41N5 | 736.3440 | 736.3441 | nih.gov |
| 2-(((4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole | C15H13N4OS3 | 345.0302 | 345.0298 | nih.gov |
| 2-(((4-(3-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole | C21H17N4OS3 | 437.0565 | 437.0567 | nih.gov |
This table is interactive. You can sort and filter the data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is widely applied in the analysis of 1,2,4-triazole derivatives, particularly for purity assessment and in environmental and agricultural screening. nih.govnih.govresearchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides structural information based on the fragmentation pattern of the eluted compounds.
In the analysis of this compound, a non-polar capillary column would likely be used. The retention time of the compound would be a key identifier, and the purity could be assessed by the presence of any additional peaks in the chromatogram. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic pattern of fragment ions. The nature of the substituents on the triazole ring has a significant impact on the chromatographic behavior. dnu.dp.ua
For the parent compound, 1H-1,2,4-triazole, the NIST WebBook provides a reference mass spectrum which would be a useful comparison point for identifying the triazole core fragmentation in this compound. nist.gov
Electronic Absorption Spectroscopy (UV-Visible)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Visible spectra of 1,2,4-triazole derivatives typically show absorption bands corresponding to π-π* and n-π* transitions within the aromatic triazole ring.
While a specific spectrum for this compound is not available, studies on analogous compounds offer insight into the expected spectral features. For example, the UV-Visible spectrum of 3-amino-1,2,4-triazole shows characteristic absorptions. researchgate.net The position and intensity of these absorption bands are influenced by the substituents on the triazole ring and the solvent used. For instance, highly conjugated 4H-1,2,4-triazole derivatives exhibit absorption maxima at longer wavelengths. nih.gov A study on the UV absorption spectra of various 1,2,4-triazoles provides a foundational understanding of their electronic properties. rsc.org The electronic transitions in 3,5-diamino-1,2,4-triazole have been shown to be primarily of the π-π* type. researchgate.net
The table below presents UV-Visible absorption data for several 1,2,4-triazole analogs.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (cm⁻¹M⁻¹) | Reference |
| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH2Cl2 | 351.0 | 59,500 | nih.gov |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH2Cl2 | 297.0 | 36,400 | nih.gov |
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X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice. Although the crystal structure of this compound has not been reported, the analysis of its analogs provides a solid foundation for understanding its likely structural characteristics.
The crystal structures of various 1,2,4-triazole derivatives have been determined, revealing key structural parameters. For example, the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate has been elucidated. nih.gov In such structures, the triazole ring is typically planar. The bond lengths and angles within the triazole ring are consistent with its aromatic character. The substituent at the N1 position, in this case, the 2-chloroethyl group, will have its own conformational flexibility defined by the torsional angles around the C-C and N-C bonds.
The table below presents selected bond lengths and angles for an analogous triazole derivative.
| Parameter | Bond/Angle | Value (Å/°) | Compound | Reference |
| Bond Length | N1-C5 | 1.345(2) | 1H-1,2,4-triazole-3,5-diamine monohydrate | nih.gov |
| Bond Length | N2-N1 | 1.391(2) | 1H-1,2,4-triazole-3,5-diamine monohydrate | nih.gov |
| Bond Angle | C5-N1-N2 | 104.6(1) | 1H-1,2,4-triazole-3,5-diamine monohydrate | nih.gov |
| Bond Angle | N4-C5-N1 | 113.1(1) | 1H-1,2,4-triazole-3,5-diamine monohydrate | nih.gov |
This table is interactive. You can sort and filter the data.
The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding involving the triazole nitrogen atoms and potentially weak C-H...N or C-H...Cl interactions would be expected to play a significant role in the crystal packing. The presence of a chlorine atom also introduces the possibility of halogen bonding (C-Cl...N or C-Cl...Cl interactions), which can be a significant structure-directing force. In the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate, the water molecules form a three-dimensional network through hydrogen bonding. nih.gov
Tautomerism and Isomerism in 1,2,4-Triazole Systems
The 1,2,4-triazole ring is a fundamental heterocyclic scaffold characterized by its aromaticity and the presence of three nitrogen atoms, which impart a rich and complex isomeric and tautomeric nature. Understanding these structural variations is critical for the synthesis, characterization, and application of its derivatives, including this compound.
The parent 1,2,4-triazole molecule can exist in two primary tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. nih.govresearchgate.netijprajournal.com These forms are in equilibrium, though numerous spectroscopic and theoretical studies have concluded that the 1H-tautomer is the more stable and predominant form. nih.govijsr.net The stability of the triazole ring is attributed to its aromatic sextet, formed by the delocalization of π-electrons across the five-membered ring. ijprajournal.comijsr.net
This tautomerism extends to substituted 1,2,4-triazoles, where the nature and position of the substituent can influence the equilibrium. For instance, 3-substituted triazoles can exist in three potential tautomeric forms. Theoretical and physical studies on 3-chloro-1,2,4-triazole (B1630318) have established a stability order of 1H > 5-chloro-1H > 4H. ijsr.net In contrast, for 3-bromo-1,2,4-triazoles, the 3-bromo-4H tautomer is the most stable. ijsr.net For derivatives like 3-mercapto-1,2,4-triazole, thiol-thione tautomerism is observed, with the thione form being predominant. ijsr.netnih.gov
Table 1: Tautomeric Forms of Substituted 1,2,4-Triazoles and Their Relative Stabilities
| Substituent | Tautomeric Forms | Stability Order |
| Unsubstituted | 1H-1,2,4-triazole, 4H-1,2,4-triazole | 1H > 4H nih.govijsr.net |
| 3-Chloro | 3-chloro-1H-1,2,4-triazole, 5-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole | 3-chloro-1H > 5-chloro-1H > 3-chloro-4H ijsr.net |
| 3-Bromo | 3-bromo-1H-1,2,4-triazole, 5-bromo-1H-1,2,4-triazole, 3-bromo-4H-1,2,4-triazole | 3-bromo-4H is most stable ijsr.net |
| 3-Amino | 3-amino-1H-1,2,4-triazole, 3-amino-2H-1,2,4-triazole, 3-amino-4H-1,2,4-triazole | 1H > 2H > 4H ijsr.net |
| 3-Mercapto | Thiol form, Thione form | Thione > Thiol ijsr.net |
This table is generated based on data from cited research articles.
The introduction of a substituent, such as the 2-chloroethyl group in this compound, resolves the tautomeric ambiguity but introduces positional isomerism. The alkylation of the 1,2,4-triazole ring is a crucial reaction that can yield different N-substituted isomers. The nucleophilic nitrogen atoms at positions 1, 2, and 4 are all potential sites for substitution.
Alkylation of unsubstituted 1,2,4-triazole with alkyl halides typically results in a mixture of 1-substituted and 4-substituted isomers. researchgate.net Research has shown that these reactions often exhibit a regioselectivity favoring the 1-substituted product, with isomer ratios around 90:10 (N1:N4) being consistently reported. researchgate.net The use of specific bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can facilitate a high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net For S-substituted 1,2,4-triazoles, alkylation can lead to N1 and N2 isomers, with the N2-alkylated products often being preferentially formed. nih.gov The initial synthesis of some complex triazole derivatives has suffered from poor regioselectivity control, necessitating the development of more sophisticated, scalable synthetic routes. thieme-connect.com
Distinguishing between these isomers is a significant challenge in structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. The chemical shifts of the triazole ring protons and carbons are highly sensitive to the substitution pattern. For example, in a study of bis(triazolyl)methane isomers, the methylene bridge carbon signal in the ¹³C NMR spectrum appeared at 60.0 ppm for the N1-CH₂-N1' isomer. nih.gov In another example involving 1,4-disubstituted 1,2,3-triazoles, the C5 carbon of the triazole ring resonates in the range of 122.46–127.49 ppm. nih.gov Combining experimental NMR data with Density Functional Theory (DFT) calculations, particularly the Gage-Independent Atomic Orbital (GIAO) method, provides a robust approach for the reliable determination of the alkylation site. uzhnu.edu.ua Single-crystal X-ray diffraction, when applicable, offers unambiguous confirmation of the molecular structure of a specific isomer. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Isomeric Triazole Systems
| Compound Type / Isomer | Triazole C-3 (ppm) | Triazole C-5 (ppm) | Other Key Signals (ppm) | Reference |
| N1-CH₂-N1' bis(triazolyl)methane | 160.04 | 150.60 | 60.0 (Methylene bridge C) | nih.gov |
| N2-CH₂-N2' bis(triazolyl)quinoxaline | 156.8 | 152.4 | 52.3 (Methylene bridge C) | nih.gov |
| 1,4-disubstituted 1,2,3-triazole | - | 122.46-127.49 | 139.27-148.64 (Triazole C-4) | nih.gov |
This table presents selected data from cited research to illustrate the use of NMR in distinguishing isomers.
Therefore, the designation "this compound" precisely defines a single isomer where the 2-chloroethyl group is attached to the nitrogen at position 1 of the 1,2,4-triazole ring. The synthesis of this specific compound requires careful control of reaction conditions to ensure high regioselectivity, and its structural confirmation relies on advanced spectroscopic techniques.
Computational Chemistry and Theoretical Characterization of 1 2 Chloroethyl 1h 1,2,4 Triazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. They are effective for calculating a wide range of molecular properties. For instance, DFT has been widely used to study various 1,2,4-triazole (B32235) derivatives, confirming structures, and explaining experimental findings. nih.govmdpi.com
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This is crucial for understanding the molecule's stable three-dimensional shape. For 1-(2-chloroethyl)-1H-1,2,4-triazole, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable conformation(s).
Conformational analysis would explore how the molecule's energy changes as the flexible chloroethyl side chain rotates around its single bonds. While specific conformational analysis data for this compound is not available, studies on other N1-substituted 1,2,4-triazoles have been performed using semi-empirical methods like AM1 and PM3 to calculate and discuss characteristic bond lengths and angles of the triazole core. rad-proceedings.org Such studies help identify the most stable conformers and the energy barriers between them.
Table 1: Representative Calculated Bond Lengths for 1,2,4-Triazole Derivatives (General Examples) This table is illustrative of the type of data obtained from geometry optimization and does not represent the specific compound this compound.
| Bond | Typical Calculated Length (Å) in 1,2,4-Triazoles | Reference |
|---|---|---|
| N1-C2 | Varies based on method | rad-proceedings.org |
| N3-N4 | Varies based on method | rad-proceedings.org |
Theoretical vibrational frequency calculations predict the frequencies at which a molecule will absorb infrared (IR) and Raman radiation. These calculated spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes (stretches, bends, torsions) to observed absorption bands.
For example, a detailed vibrational analysis using the DFT B3LYP method was performed on the parent 1H-1,2,4-triazole, which allowed for the rigorous assignment of its IR spectrum. nih.gov Similar calculations on other derivatives have helped identify characteristic marker bands for the triazole ring. nih.govdocumentsdelivered.com Such a study on this compound would predict the frequencies for C-H, C-N, N-N, and C-Cl stretching and bending modes.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, stability, and electronic transport properties. libretexts.orgresearchgate.net For many 1,2,4-triazole derivatives, the HOMO is often located on the triazole ring and substituent groups, indicating these are the likely sites for electrophilic attack. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic reactions. researchgate.netresearchgate.net Red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring are typically found to be the most electronegative regions. researchgate.netresearchgate.net
Molecular Dynamics Simulations to Study Compound Behavior
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. MD allows researchers to observe how a compound like this compound would behave in a solution, interact with other molecules, or bind to a biological target.
While no MD simulations specific to this compound were found, studies on other 1,2,4-triazole derivatives have used this technique. For instance, MD simulations have been employed to investigate the interaction and stable conformations of triazole derivatives in different media, such as water and acidic solutions, by calculating interaction energies and analyzing dihedral angles. nih.gov
In silico Studies of Reaction Mechanisms and Pathways
In silico studies can be used to model chemical reactions and elucidate their mechanisms. This can involve identifying transition states, calculating activation energies, and predicting the most likely reaction products. For example, computational studies have been used to explain the regioselectivity of alkylation reactions in 1,2,4-triazole-3-thiones, where DFT calculations helped determine whether alkylation occurred on a nitrogen or sulfur atom. uzhnu.edu.ua The synthesis of various 1,2,4-triazoles can occur through reactions like the Pellizzari reaction or the Einhorn–Brunner reaction, and the mechanisms of these can be explored computationally. wikipedia.orgyoutube.com
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate theoretical NMR spectra. uzhnu.edu.uamdpi.com By comparing calculated chemical shifts with experimental data, chemists can confirm the structure of a synthesized compound. This approach has been successfully used to determine the site of alkylation in complex triazole derivatives by matching the predicted ¹H and ¹³C NMR signals with those observed experimentally. uzhnu.edu.ua For this compound, such calculations would predict the chemical shifts for the protons and carbons of the triazole ring and the chloroethyl side chain.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to establish a mathematical correlation between the structural features of a molecule and its biological activity or physicochemical properties, respectively. While specific, dedicated QSAR and QSPR models for this compound are not extensively detailed in publicly available literature, the methodologies are widely applied to the broader class of 1,2,4-triazole derivatives. These established models provide a robust framework for predicting the potential activities and properties of the target compound.
QSAR Modeling for Biological Activity
QSAR models for 1,2,4-triazole derivatives have been successfully developed to predict a range of biological activities, most notably antifungal, antibacterial, and anticancer effects. kashanu.ac.irtandfonline.comphyschemres.orgnih.gov The fundamental principle of QSAR is that variations in the biological activity of a series of compounds are directly related to changes in their molecular structure.
The process involves calculating a set of numerical values, known as molecular descriptors, that characterize the structural, electronic, and physicochemical properties of the molecules. pharmatutor.org These descriptors are then used as independent variables in statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), to build a mathematical model that correlates them with the observed biological activity (the dependent variable). kashanu.ac.irphyschemres.org
Common molecular descriptors employed in QSAR studies of triazole derivatives include:
Topological descriptors: These describe the atomic connectivity and shape of the molecule (e.g., Wiener index, Zagreb indices, connectivity indices). kashanu.ac.ir
Physicochemical descriptors: These relate to properties like lipophilicity (logP), molar refractivity (MR), and polarity. nih.govasianpubs.org
Electronic descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). asianpubs.orgresearchgate.net
Steric and 3D descriptors: These account for the three-dimensional arrangement of atoms, including molecular volume and surface area. researchgate.net
For instance, a QSAR study on 1,2,4-triazole derivatives as antifungal agents against Candida albicans utilized topological and physicochemical parameters to develop a predictive model. nih.gov The resulting regression analysis demonstrated a significant correlation between these descriptors and the observed antifungal activity. nih.gov Another study on the anticancer activity of 1,2,4-triazole derivatives used a 3D-QSAR approach, which provided insights into how steric and electrostatic fields of the molecules influence their biological function.
A representative QSAR model can be expressed by a general equation:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where D₁, D₂, ... Dₙ are the molecular descriptors and c₁, c₂, ... cₙ are their regression coefficients. The quality of the model is assessed using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and standard error of estimation. nih.gov
| Compound Series | Molecular Descriptors | Target Activity | Model Type | Correlation (r²) |
| 1,2,4-Triazole Derivatives | Topological, Physicochemical | Antifungal (C. albicans) | MLR | High |
| 1,2,4-Triazole Derivatives | Steric, Electronic | Anticancer (Panc-1) | 2D-QSAR | 0.85 |
| Triazole Schiff Bases | 3D Field Descriptors | Antifungal (F. graminearum) | 3D-QSAR | 0.982 |
Table 1. Representative data from QSAR studies on 1,2,4-triazole derivatives. This table illustrates the types of descriptors and high correlation coefficients typically found in such models. physchemres.orgnih.govnih.gov
QSPR Modeling for Physicochemical Properties and Toxicity
Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) models are developed to predict the physicochemical properties of compounds. For this compound, QSPR could be employed to estimate properties like boiling point, solubility, and stability.
A particularly important application of this methodology is in toxicology, often referred to as Quantitative Structure-Toxicity Relationship (QSTR) modeling. These models are crucial for predicting the potential toxicity of new or untested chemicals, thereby reducing the need for extensive animal testing. nih.govresearchgate.net QSTR studies on 1,2,4-triazole derivatives have been conducted to predict acute toxicity (LD₅₀) in various species. nih.govnih.govzsmu.edu.ua
These models are built using similar principles to QSAR, where molecular descriptors are correlated with toxicological endpoints. For example, a QSTR study might reveal that increasing the size of certain substituent groups on the triazole ring can decrease toxicity, providing a rational basis for designing safer chemicals. zsmu.edu.ua One study successfully constructed six QSTR models to predict the acute toxicity of triazole derivatives in rats and mice, showing excellent consistency between predicted and experimental data. nih.gov
| Compound Class | Predicted Property | Key Descriptors | Model Type | Predictive Power |
| 1,2,4-Triazoles | Acute Toxicity (LD₅₀, rats) | 2D Descriptors | MLR | High (Good external validation) |
| 1,2,4-Triazole Fungicides | Acute Toxicity (Zebrafish) | Physicochemical, Electronic | 2D-QSAR | q² = 0.90 |
| Triazole Derivatives | Lipophilicity (logP) | Topological, Indicator Parameters | MLR | Good |
Table 2. Examples of QSPR/QSTR model applications for triazole derivatives, highlighting the properties predicted and the model's effectiveness. nih.govnih.govresearchgate.net
For this compound, QSAR and QSPR modeling represents a vital in silico approach to forecast its biological and toxicological profile. By leveraging the extensive research on related triazole compounds, robust predictive models can be developed to guide further experimental investigation and application.
Biological Activities of this compound Derivatives Remain Undisclosed in Public Research
Despite a comprehensive search of scientific literature and databases, detailed information regarding the specific biological and pharmacological activities of derivatives of the chemical compound this compound is not publicly available. Extensive investigations into the antimicrobial, antifungal, and anticancer properties of this particular class of molecules have yielded no specific data to fulfill the requested detailed analysis.
The initial search for in vitro efficacy data against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Methicillin-resistant Staphylococcus aureus (MRSA), for derivatives of this compound did not return any specific results. Similarly, a thorough search for the antifungal activity of these specific compounds against Candida albicans, Pyricularia oryzae, and Alternaria solani was unsuccessful in retrieving relevant data.
Furthermore, investigations into the potential mechanisms of antimicrobial action, specifically the inhibition of Lanosterol (B1674476) 14α-demethylase (CYP51) and interaction with DNA gyrase, for derivatives of this compound also did not yield any specific research findings. While the broader class of 1,2,4-triazole derivatives is known to exhibit such activities, no literature directly links these mechanisms to the specified chloroethyl-substituted triazole core.
In the realm of oncology, a dedicated search for the anticancer and antiproliferative activity of this compound derivatives, including any available IC50 data, proved equally fruitless.
The absence of specific data for this particular chemical scaffold across multiple targeted searches suggests that research on the biological activities of this compound derivatives has either not been conducted, is not published in publicly accessible domains, or is still in very early stages of development without published results. Therefore, the creation of a detailed scientific article as per the requested outline is not possible at this time due to the lack of foundational research data.
Biological Activities and Pharmacological Target Interactions of 1 2 Chloroethyl 1h 1,2,4 Triazole Derivatives
Anticancer and Antiproliferative Activity Research
Cytotoxicity Studies on Human Cancer Cell Lines (e.g., MCF-7, Hep G2, WRL-68)
A number of 1,2,4-triazole (B32235) derivatives have been synthesized and assessed for their cytotoxic effects against various human cancer cell lines. nih.gov For instance, certain novel 1,2,4-triazole derivatives were evaluated for their in vitro anticancer activity against human liver cancer (HepG2), human colorectal cancer (HCT-116), and human breast cancer (MCF-7) cell lines. ekb.eg
In one study, nineteen new 1,2,4-triazole derivatives were synthesized and their cytotoxic activities were tested against MCF-7, Hela, and A549 human cancer cell lines using the MTT assay. nih.gov The findings revealed that compounds 7d , 7e , 10a , and 10d demonstrated significant cytotoxic activity against the Hela cell line, with IC₅₀ values below 12 μM. nih.gov Furthermore, the safety of these compounds was evaluated on the MRC-5 normal cell line, indicating that most of the synthesized derivatives have a favorable selectivity profile between normal and cancerous cells. nih.gov
Another study focused on 1,2,4-triazole Schiff base derivatives, specifically TB-NO2 and TB-OCH3 , which exhibited effective anticancer activity against HepG2, HCT-116, and MCF-7 cell lines. ekb.eg Further investigation into their mechanism of action on MCF-7 cells revealed that these compounds induce apoptosis, as confirmed by the Bax/Bcl-2 ratio, and regulate cell growth by reducing the expression of CTGF and PDGF genes. ekb.eg
The table below summarizes the cytotoxic activity of selected 1,2,4-triazole derivatives on various cancer cell lines.
Table 1: Cytotoxicity of Selected 1,2,4-Triazole Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 7d | Hela | <12 | nih.gov |
| 7e | Hela | <12 | nih.gov |
| 10a | MCF-7 | 6.43 | nih.gov |
| 10a | Hela | 5.6 | nih.gov |
| 10a | A549 | 21.1 | nih.gov |
| 10d | Hela | <12 | nih.gov |
| 5m | HCT116 | 0.04 - 23.6 | nih.gov |
Molecular Interactions with Cell Cycle Regulators (e.g., Cyclin-Dependent Kinase 2 (CDK2))
The anticancer activity of some 1,2,4-triazole derivatives is attributed to their interaction with key cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs). A study on novel indolyl 1,2,4-triazole derivatives revealed their potential as anti-proliferative agents by targeting CDK4/6. nih.gov The design of these compounds was inspired by the structure of known CDK inhibitors, where the heterocyclic moiety plays a crucial role in binding to the hydrophobic pocket of the receptor. nih.gov
Molecular docking studies have been employed to understand the binding modes of these derivatives within the active site of enzymes like aromatase, a member of the cytochrome P450 superfamily. nih.gov In some aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring are known to bind to the iron in the heme moiety of the enzyme. nih.gov
Furthermore, a series of new indolyl 1,2,4-triazole scaffolds were designed and evaluated for their inhibitory activity against both CDK4 and CDK6. nih.gov The results showed promising activity, with some compounds exhibiting potent cytotoxic effects on breast cancer cell lines, MCF-7 and MDA-MB-231. nih.gov Two compounds, Vf and Vg , were particularly effective, inducing significant apoptosis and causing cell cycle arrest. rsc.org The binding interactions of these compounds were found to be similar to that of the FDA-approved CDK4/6 inhibitor, palbociclib. rsc.org
Other Pharmacological Activities of 1,2,4-Triazole Derivatives
Beyond their anticancer properties, derivatives of 1,2,4-triazole exhibit a broad spectrum of other pharmacological activities. researchgate.netnih.gov
Analgesic and Anti-inflammatory Properties
Several studies have highlighted the potential of 1,2,4-triazole derivatives as analgesic and anti-inflammatory agents. nih.govjmpas.com For instance, a study investigated the analgesic and anti-inflammatory properties of certain 1,2,4-triazole derivatives in rats. jmpas.comresearchgate.net The compound 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one was found to be particularly effective in reducing the number of abdominal cramps in the acetic acid-induced writhing test and decreasing paw edema induced by carrageenan and formalin. jmpas.comresearchgate.net
Another study reported that some newly synthesized 1,2,4-triazole derivatives exhibited encouraging anti-inflammatory, analgesic, and antipyretic results when compared to the standard drug ibuprofen (B1674241). nih.gov Specifically, compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol showed a maximum edema inhibition of 91%, surpassing that of ibuprofen (82%). nih.gov
The anti-inflammatory mechanism of some derivatives involves the inhibition of cyclooxygenase (COX) enzymes. mdpi.com For example, diaryl-1,2,4-triazole derivatives 21a and 21b were potent inhibitors of COX-2 and also exhibited activity against soluble epoxide hydrolase (sEH). mdpi.com
Anticonvulsant and Sedative Effects
The 1,2,4-triazole scaffold is a key feature in several established anticonvulsant drugs, such as Triazolam and Alprazolam. nih.gov This has spurred further research into developing new triazole derivatives with enhanced anticonvulsant activity and lower toxicity. nih.gov
Research has shown that various substitutions on the triazole ring can lead to potent antiepileptic activity with minimal neurotoxicity. nih.gov For example, a series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters were synthesized and screened for their anticonvulsant properties. nih.gov Several of these compounds, particularly 4g , showed significant protection against both 6Hz- and MES-induced seizures without causing neurotoxicity. nih.gov
Furthermore, a study on 4,5-disubstituted-1,2,4-triazole-3-thione derivatives demonstrated promising anticonvulsant activity in a model of pharmacoresistant epilepsy. unifi.it These compounds were found to be 2-3 times more potent than valproic acid in the 6Hz test in mice. unifi.it
Antiviral Activity
The 1,2,4-triazole ring is a component of several antiviral drugs, including the broad-spectrum antiviral agent Ribavirin. researchgate.netnih.gov Derivatives of 1,2,4-triazole have shown activity against a wide range of DNA and RNA viruses. nih.gov These viruses include various strains of herpes simplex virus, HIV, influenza viruses, and hepatitis C virus. nih.govnih.gov
The antiviral mechanism of these compounds can vary. For example, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing efficacy against HIV-1. nih.gov Others, like the enantiomers of 1,2,4-triazole-3-thiones, have shown potential against influenza A (H1N1) viruses. nih.gov The versatility of the triazole ring, which can act as a bioisostere for amide, ester, or carboxyl groups, contributes to its utility in designing new antiviral agents. nuft.edu.ua
Urease Inhibition Potential
Urease is an enzyme that plays a significant role in the pathogenesis of infections caused by certain microorganisms, such as Helicobacter pylori. nih.gov Inhibition of this enzyme is a key strategy for treating these infections. Several 1,2,4-triazole derivatives have been identified as potent urease inhibitors. nih.govacs.org
A study on nih.govjmpas.comnih.govtriazolo[3,4-b] nuft.edu.uanih.govnih.govthiadiazole derivatives revealed their outstanding urease inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor thiourea. nih.gov The unsubstituted compound 6a was the most potent in the series, and kinetic studies showed a competitive type of inhibition. nih.gov
Another study on bis-(1,2,4-triazole) compounds also demonstrated good urease inhibition. researchgate.net The thiosemicarbazide (B42300) derivative 2c and the bis-(1,2,4-triazole) derivative 3a showed the highest inhibitory potential against the urease enzyme. researchgate.netresearchgate.net
The table below presents the urease inhibitory activity of selected 1,2,4-triazole derivatives.
Table 2: Urease Inhibition by Selected 1,2,4-Triazole Derivatives
| Compound | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| 2c | 15.00 ± 0.05 | researchgate.net |
| 3a | 15.00 ± 0.10 | researchgate.net |
| Thiourea (Standard) | 15.75 ± 0.15 | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For 1,2,4-triazole derivatives, these studies have been instrumental in identifying key structural features that govern their interactions with various pharmacological targets. nih.govnih.gov
The biological activity of 1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring and any associated phenyl rings. nih.gov For instance, in the context of anticancer activity, the introduction of electron-withdrawing groups at the para-position of the N-1 phenyl ring of certain diaryl-1,2,4-triazole hybrids has been shown to improve antiproliferative activity. nih.gov
Antifungal Activity:
A primary target for many 1,2,4-triazole antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov SAR studies on fluconazole (B54011) analogues, which are 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl) derivatives, have revealed important structural requirements for potent antifungal activity. nih.gov The presence of a 2,4-difluorophenyl group is a common feature in many potent triazole antifungals. nih.gov Furthermore, the modification of the side chain attached to the triazole ring can significantly impact the antifungal spectrum and potency. For example, the introduction of a 4-(substituted-1H-indol-3-ylmethyl)-piperazinyl side chain in some triazole alcohols led to derivatives with enhanced activity, particularly when the indole (B1671886) moiety was multihalogenated. nih.gov
Anticancer Activity:
In the realm of anticancer research, 1,2,4-triazole derivatives have been investigated for their ability to inhibit various targets, including receptor tyrosine kinases like EGFR, non-receptor tyrosine kinases like BRAF, and tubulin. nih.gov For a series of novel 1,2,4-triazole derivatives, compounds with specific substitutions demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov Molecular docking studies have helped to elucidate the binding modes of these active compounds within the target enzymes. nih.gov For instance, certain derivatives were found to be potent inhibitors of both BRAF and tubulin, with some also showing inhibitory activity against EGFR. nih.gov
The following table summarizes the structure-activity relationships for some 1,2,4-triazole derivatives against different biological targets:
| Compound Series | Biological Target | Key SAR Findings | Reference |
| Diaryl-1,2,4-triazole-caffeic acid hybrids | COX-2/5-LOX | Ester derivatives were more potent than amide derivatives. Electron-withdrawing groups on the N-1 phenyl ring improved activity. | nih.gov |
| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl) derivatives | Lanosterol 14α-demethylase (CYP51) | Dithiocarbamate derivatives of fluconazole showed high antifungal activity. | nih.gov |
| Triazole alcohols with 4-(substituted-1H-indol-3-ylmethyl)-piperazinyl side chain | Fungal cell targets | Multihalogenated indole derivatives were significantly more active against several fungal species. | nih.gov |
| Novel 1,2,4-triazole scaffold compounds | EGFR, BRAF, Tubulin | Specific substitutions led to potent inhibition of BRAF and tubulin; some also inhibited EGFR. | nih.gov |
In silico Prediction of Pharmacokinetic Properties (ADME)
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are increasingly used in drug discovery to assess the potential of a compound to become a successful drug. These computational tools can predict various physicochemical and pharmacokinetic parameters, helping to identify candidates with favorable drug-like properties early in the development process. scitechnol.comresearchgate.net
For 1,2,4-triazole derivatives, in silico ADME predictions have been employed to evaluate their potential as drug candidates. scitechnol.comnih.gov Studies have utilized various software and web-based tools to calculate properties such as molecular weight, lipophilicity (logP), aqueous solubility, and compliance with Lipinski's rule of five. scitechnol.compnrjournal.com
One study on a series of 1,2,4-triazole-piperazine hybrids designed as potential MAO inhibitors showed that the synthesized compounds had appropriate pharmacokinetic profiles based on ADME predictions. nih.gov Similarly, an investigation into novel 1,2,3-triazole derivatives of 4-(1H-benzimidazol-2-yl) aniline (B41778) demonstrated that the compounds were predicted to be orally absorbed and adhered to Lipinski's rule. pnrjournal.com
A study focusing on potential antifungal 1,2,4-triazole derivatives predicted their ADME/T (T for toxicity) properties. scitechnol.com The results for the experimental triazoles were compared with the known antifungal drug fluconazole. The predicted parameters, including molecular weight and other pharmacokinetic properties, were within the normal ranges for drug-like molecules, suggesting their potential for development as oral drugs. scitechnol.com
The table below presents a sample of in silico predicted ADME properties for representative 1,2,4-triazole derivatives from a study.
| Compound | Molecular Weight ( g/mol ) | logP | Aqueous Solubility (mg/L) | Lipinski's Rule of Five Violations | Reference |
| UI | 208 | - | - | 0 | scitechnol.com |
| UIA | 312 | - | 8704.71 | 0 | scitechnol.com |
| Fluconazole | - | - | - | - | scitechnol.com |
These in silico predictions are valuable for prioritizing compounds for further experimental evaluation and for guiding the design of new derivatives with improved pharmacokinetic profiles.
Material Science and Other Industrial Applications of 1,2,4 Triazole Scaffolds
Development of Energetic Materials (EMs) with 1,2,4-Triazole (B32235) Structures
The high nitrogen content and inherent thermal stability of the 1,2,4-triazole ring make it an excellent backbone for the development of high-energy density materials (HEDMs). sci-hub.seuni-muenchen.de These materials are crucial components in propellants, explosives, and pyrotechnics. The energy of these compounds is derived from the large positive heat of formation associated with the nitrogen-rich heterocyclic ring. uni-muenchen.de
The synthesis of energetic materials often involves the introduction of nitro groups (-NO2) or the formation of nitrogen-rich salts. The 1,2,4-triazole scaffold can be readily functionalized with such groups. For instance, the combination of 1,2,4-triazole with other heterocyclic rings, such as pyrazole, has led to the development of heat-resistant explosives with superior detonation performance compared to traditional materials like TNT. sci-hub.se The chloroethyl group in 1-(2-chloroethyl)-1H-1,2,4-triazole could serve as a reactive site for the introduction of further energetic functionalities or for linking multiple triazole rings together to create more complex and potent energetic materials. researchgate.net
Table 1: Comparison of Energetic Properties of 1,2,4-Triazole-Based Compounds
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole | 1.87 | 8568 | 37.2 |
| 1,2-bis(3-(3,4-dinitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene | Not Specified | 8404 | Not Specified |
| RDX (Reference) | 1.82 | 8795 | 34.0 |
| HMX (Reference) | 1.91 | 9100 | 39.3 |
This table presents data for advanced energetic materials incorporating the 1,2,4-triazole scaffold, illustrating their high performance. Data sourced from multiple research findings. sci-hub.senih.gov
Applications in Polymer Chemistry
The 1,2,4-triazole moiety has been successfully incorporated into polymer chains to enhance their thermal stability, flame retardancy, and proton conductivity. researchgate.netscispace.com The nitrogen-rich structure of the triazole ring contributes to the formation of a char layer upon heating, which acts as a barrier to heat and mass transfer, thereby improving the flame retardant properties of the polymer.
A notable application of 1,2,4-triazoles in polymer chemistry is in the development of anhydrous proton exchange membranes (PEMs) for fuel cells. researchgate.net These membranes are functionalized with triazole groups that can facilitate proton transport at elevated temperatures without the need for water, which is a limitation of conventional PEMs. For example, a poly(vinylidene fluoride) (PVDF) membrane has been functionalized with 1H-1,2,4-triazole via a photoinduced grafting method, resulting in a material with high thermal stability and promising proton conductivity. researchgate.net The This compound could be a valuable monomer or grafting agent in the synthesis of such functional polymers, with the chloroethyl group enabling its covalent attachment to a polymer backbone.
Corrosion Inhibition Properties
Derivatives of 1,2,4-triazole have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including carbon steel, copper, and aluminum brass, particularly in acidic environments. nih.govresearchgate.netgoogle.com The lone pairs of electrons on the nitrogen atoms and the π-electrons of the aromatic ring allow these molecules to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govgoogle.com
The effectiveness of a 1,2,4-triazole-based inhibitor is influenced by the nature of its substituents. The presence of additional heteroatoms (like sulfur in thiol derivatives) or aromatic rings can enhance the adsorption and, consequently, the inhibition efficiency. nih.gov Research has shown that even simple 1,2,4-triazole derivatives can achieve high inhibition efficiencies. nih.gov The chloroethyl group in This compound could be modified to introduce functionalities that enhance its interaction with metal surfaces, potentially leading to the development of highly effective and specialized corrosion inhibitors. researchgate.netmdpi.com
Table 2: Corrosion Inhibition Efficiency of Various 1,2,4-Triazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole | Mild Steel | 2 M H3PO4 | 86 |
| 5-hexylsulfanyl-1,2,4-triazole | Steel | 1.0 M HCl | 97 |
| 3-amino-5-alkyl-1,2,4-triazole | Non-ferrous metals | Circulating water | Not Specified |
| 1,2,4-triazole | Aluminum Brass | 3.5 wt.% NaCl | 84.4 |
| 3-amino-1,2,4-triazole | Aluminum Brass | 3.5 wt.% NaCl | 86.4 |
| 3,5-diamino-1,2,4-triazole | Aluminum Brass | 3.5 wt.% NaCl | 87.1 |
Role in Metal-Organic Frameworks (MOFs) and Coordination Chemistry
The nitrogen atoms of the 1,2,4-triazole ring are excellent coordinating sites for metal ions, making this heterocycle a valuable ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.orgdntb.gov.uanih.gov MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The ability of the 1,2,4-triazole ligand to bridge multiple metal centers allows for the formation of robust and porous three-dimensional networks. nih.govnih.gov
The properties of the resulting MOF can be tuned by modifying the substituents on the triazole ligand. For instance, the introduction of amino acid functionalities onto the 1,2,4-triazole scaffold has led to the creation of chiral MOFs with interesting properties. nih.gov The chloroethyl group of This compound provides a reactive site for the introduction of various functional groups, which could be used to create novel triazole-based ligands for the synthesis of functional MOFs with tailored properties. dntb.gov.ua For example, 1,2,4-triazole has been used to assist in the pyrolysis of Co-MOF-74 to create nitrogen-doped carbon nanotubes with encapsulated cobalt nitride particles, which have applications in electrocatalysis. nih.gov
Utilization in Sensor Technologies
The ability of the 1,2,4-triazole ring to bind to metal ions and other analytes has been exploited in the development of chemical sensors. organic-chemistry.org These sensors can detect the presence of specific ions or molecules through changes in their optical or electrochemical properties. For example, 1,2,3-triazole derivatives have been used to create fluorescent chemosensors for the detection of metal ions like Cu2+ and Hg2+. organic-chemistry.org
While much of the research has focused on 1,2,3-triazoles, the coordinating properties of 1,2,4-triazoles suggest their potential in similar applications. The functionalization of the 1,2,4-triazole scaffold with chromophores or fluorophores can lead to the development of new sensor molecules. The reactive chloroethyl group of This compound could be used to attach such signaling units, paving the way for the creation of novel sensors based on the 1,2,4-triazole platform.
Catalysis Research Involving Triazole-Based Ligands
In the field of catalysis, 1,2,4-triazole derivatives have been employed as ligands for transition metal catalysts and as organocatalysts themselves. The 1,2,4-triazole anion has been shown to be an effective acyl transfer catalyst in aminolysis and transesterification reactions. organic-chemistry.org Furthermore, 1,2,4-triazole-based ligands have been used in copper-catalyzed reactions for the synthesis of other triazole derivatives.
The development of new catalytic systems often relies on the design of novel ligands that can tune the reactivity and selectivity of the metal center. The This compound molecule offers a platform for the synthesis of a variety of new ligands through modification of the chloroethyl group. This could lead to the discovery of new catalysts with improved performance in a range of chemical transformations.
Applications in Dye Synthesis
The 1,2,4-triazole nucleus is a structural component in some classes of dyes. The electronic properties of the triazole ring can influence the color and photophysical properties of the dye molecule. While this is a less explored area compared to other applications, the potential for using 1,2,4-triazole derivatives in the synthesis of novel dyes exists. scispace.com The reactive handle provided by the chloroethyl group in This compound could be utilized to incorporate this heterocycle into larger chromophoric systems, potentially leading to the development of new dyes with interesting properties.
Emerging Research Directions and Future Perspectives for 1 2 Chloroethyl 1h 1,2,4 Triazole Research
Green Chemistry and Sustainable Synthesis of 1,2,4-Triazoles
The ethos of green chemistry is increasingly permeating the synthesis of 1,2,4-triazoles, with a clear emphasis on devising methods that are both environmentally benign and highly efficient. nih.govijmtlm.orgrsc.org This paradigm shift is a response to the urgent need to curtail hazardous waste, reduce energy consumption, and leverage renewable resources. nih.govrsc.org For the synthesis of the broader class of 1,2,4-triazoles, researchers are actively investigating a variety of green techniques that could be seamlessly adapted for the production of 1-(2-chloroethyl)-1H-1,2,4-triazole.
A particularly promising avenue is the utilization of alternative energy sources such as microwave irradiation and ultrasound. nih.gov These methodologies frequently result in accelerated reaction times, enhanced yields, and cleaner reaction profiles when compared to traditional heating methods. ijmtlm.org For instance, microwave-assisted organic synthesis (MAOS) has been effectively applied in the parallel synthesis of extensive 1,2,4-triazole (B32235) libraries. ox.ac.uk
Another cornerstone of green synthesis is the adoption of eco-friendly solvents, with water being the quintessential choice. nih.gov The formulation of water-based synthetic pathways for 1,2,4-triazoles represents a substantial stride towards sustainability. nih.govrsc.org Moreover, the use of natural catalysts, such as lemon juice, has been documented for the synthesis of 1,2,4-triazole derivatives under green chemistry paradigms. researchgate.net The application of metal-free catalytic systems, including electrocatalysis and photocatalysis, is also gaining significant momentum, presenting milder and more economically viable synthetic routes. frontiersin.org
Table 1: Green Chemistry Approaches for 1,2,4-Triazole Synthesis
| Green Chemistry Principle | Application in 1,2,4-Triazole Synthesis | Potential Benefits |
|---|---|---|
| Alternative Energy Sources | Microwave irradiation, ultrasound. nih.gov | Shorter reaction times, higher yields. ijmtlm.org |
| Green Solvents | Use of water as a solvent. nih.gov | Reduced toxicity and environmental impact. |
| Natural Catalysts | Lemon juice as an acidic catalyst. researchgate.net | Renewable and biodegradable. |
Application in Nanotechnology and Nanomaterials
The distinct properties of the 1,2,4-triazole ring render it a highly valuable constituent in the realm of nanotechnology. researchgate.net Scientists are delving into the functionalization of nanoparticles with 1,2,4-triazole derivatives to engineer novel nanomaterials with superior capabilities. These functionalized nanoparticles hold immense promise for applications in catalysis, sensing, and targeted drug delivery.
For example, 3-mercapto-1,2,4-triazole has been successfully employed to functionalize Fe3O4-based copper nanoparticles, leading to the creation of a highly efficient catalyst for the synthesis of other heterocyclic compounds. tandfonline.com In a separate investigation, composite nanoparticles of 1,2,4-triazole and 12-tungstophosphoric acid were engineered for biodiesel production, showcasing a marked improvement in efficiency over the individual components. mdpi.com The integration of 1,2,4-triazoles into organic electronics and nanotechnology is poised to bring about significant advancements in energy storage systems, protective coatings, and sensor sensitivity. researchgate.net The synthesis of functionalized 1,2,3-triazoles has also been reported using Bi2WO6 nanoparticles as a recyclable catalyst in an aqueous medium, underscoring a green methodology for the creation of these advanced materials. rsc.org
High-Throughput Screening and Combinatorial Chemistry for Novel Derivative Discovery
The quest for novel 1,2,4-triazole derivatives with augmented biological or material properties is being expedited through the use of high-throughput screening (HTS) and combinatorial chemistry techniques. nih.govnih.gov These innovative approaches facilitate the rapid synthesis and evaluation of extensive libraries of compounds, thereby dramatically accelerating the discovery pipeline. researchgate.net
Combinatorial chemistry provides a powerful tool for the generation of vast and diverse chemical spaces of 1,2,4-triazole derivatives. nih.gov For instance, a three-component, one-pot methodology has been detailed for the synthesis of unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles, achieving an impressive 81% success rate in parallel synthesis. nih.gov This method holds the potential to generate a chemical space encompassing over a billion distinct compounds. nih.gov Microwave-assisted and continuous-flow techniques are also being harnessed for the parallel synthesis of 1,2,4-triazole libraries. ox.ac.uk The integration of synthesis and purification platforms within a continuous flow reactor enables the high-throughput generation of 1,2,4-triazole libraries in a streamlined, telescoped fashion. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification
The development of sophisticated analytical methods is paramount for the accurate detection and quantification of 1,2,4-triazoles and their derivatives across a range of matrices, including complex environmental and biological samples. High-Performance Liquid Chromatography (HPLC) stands out as a widely adopted technique for the analysis of 1,2,4-triazoles. helixchrom.comsielc.com
Researchers are relentlessly working to enhance the sensitivity and selectivity of these analytical methods. For example, a method for the analysis of 1,2,4-triazole utilizing a mixed-mode stationary phase column has been developed, which is compatible with major detection techniques such as ELSD, CAD, RI, and MS for compounds that lack a UV chromophore. helixchrom.com Another HPLC method facilitates the separation of 1,2,4-triazole and other compounds using a straightforward mobile phase. sielc.com For trace-level analysis, techniques like HPLC-MS/MS are employed for the determination of 1,2,4-triazole in water samples with a very low limit of quantification. epa.gov The development of chemosensors based on triazoles for the detection of metal cations, anions, and small organic molecules is also a vibrant and active area of research. researchgate.net
Table 2: Advanced Analytical Methods for 1,2,4-Triazole Analysis
| Analytical Technique | Application | Key Features |
|---|---|---|
| HPLC with Mixed-Mode Column | Analysis of polar acidic, basic, and neutral compounds. helixchrom.com | Compatible with various detectors (ELSD, CAD, RI, MS). helixchrom.com |
| HPLC with Primesep 100 Column | Separation of 1,2,4-triazole and guanylurea. sielc.com | Uses a simple isocratic mobile phase. sielc.com |
| HPLC-MS/MS | Determination of 1,2,4-triazole in water. epa.gov | High sensitivity with a low limit of quantification (0.05 µg/kg). epa.gov |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Biology, and Environmental Science
The future trajectory of research on 1,2,4-triazoles, including this compound, is intrinsically linked to interdisciplinary collaboration. The convergence of synthetic chemistry, biology, and environmental science is laying the groundwork for a more comprehensive and holistic understanding and application of these versatile compounds.
From a biological standpoint, the 1,2,4-triazole scaffold serves as a core structural motif in a multitude of drugs with a broad spectrum of activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. frontiersin.orgresearchgate.netnih.govnih.govnih.govnih.govnih.gov The synthesis of novel derivatives and their subsequent evaluation for various biological activities remains a primary research focus. researchgate.netresearchgate.netnih.gov
On the environmental front, the development of green synthetic methodologies and the investigation of the environmental fate and impact of 1,2,4-triazole derivatives are gaining increasing prominence. rsc.org The use of 1,2,4-triazoles in agriculture and material science also underscores the necessity of understanding their interactions within the environment. nih.govnih.gov The amalgamation of artificial intelligence with environmentally friendly synthesis techniques is anticipated to further expand the applications of triazoles. researchgate.net
This interdisciplinary approach ensures that the development and application of compounds like this compound are not only at the forefront of scientific innovation but are also biologically beneficial and environmentally conscientious.
Q & A
Basic: What are the recommended synthetic routes for 1-(2-chloroethyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves chloroethylation of the triazole core. A common method is reacting 1H-1,2,4-triazole with 2-chloroethylating agents (e.g., 2-chloroethyl chloride) under reflux in a polar aprotic solvent like DMSO or dichloroethane. For example, in analogous triazole derivatives, refluxing with thionyl chloride in dichloroethane at 100°C for 4 hours achieved moderate yields (~48%) . Solvent choice impacts reaction efficiency: DMSO enhances nucleophilic substitution but may require longer reaction times (18+ hours) . Post-synthesis, crystallization in water-ethanol mixtures improves purity .
Basic: Which analytical techniques are most effective for characterizing structural and chemical properties of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., chloroethyl group at N1) and confirms regioselectivity.
- X-ray Crystallography: Resolves crystal packing and bond angles, critical for understanding steric effects (e.g., triazole ring planarity) .
- HPLC-MS: Validates purity (>95%) and detects byproducts (e.g., unreacted triazole or over-chlorinated derivatives) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, which is crucial for handling during biological assays .
Basic: What preliminary biological screening approaches are recommended to evaluate its bioactivity?
Answer:
- Enzyme Inhibition Assays: Test interactions with cytochrome P450 or fungal lanosterol demethylase (CYP51), as triazoles often act via heme iron coordination . Use UV-Vis spectroscopy to monitor substrate conversion (e.g., lanosterol→ergosterol in fungi) .
- Microplate Alamar Blue Assays: Quantify antimicrobial activity against Candida spp. or Aspergillus spp., with IC₅₀ values compared to fluconazole controls .
- Molecular Docking: Preliminary computational screening against PDB-deposited enzyme structures (e.g., CYP51) identifies potential binding modes .
Advanced: How can conflicting bioactivity data across studies be resolved methodologically?
Answer:
Contradictions often arise from:
- Solvent Effects: Bioactivity varies with solvent polarity (e.g., DMSO vs. ethanol). Standardize solvent systems and measure partition coefficients (logP) to correlate solubility with observed activity .
- Enantiomeric Purity: Chiral triazole derivatives (e.g., penconazole) show stereoselective activity. Use chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) to isolate enantiomers and retest .
- Cellular Uptake Differences: Employ fluorescent probes (e.g., BODIPY-labeled analogs) to quantify intracellular accumulation in fungal vs. mammalian cells .
Advanced: What strategies optimize regioselectivity during chloroethylation to minimize byproducts?
Answer:
- Protecting Groups: Temporarily protect reactive triazole N3/N4 positions with benzyl or TMS groups before chloroethylation, then deprotect .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 18 hours) and improves regioselectivity by limiting side reactions .
- Catalytic Systems: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance chloroethyl group transfer in biphasic systems .
Advanced: How can computational modeling predict structure-activity relationships (SAR) for novel analogs?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- MD Simulations: Simulate ligand-enzyme complexes (e.g., CYP51) over 100 ns to assess binding stability and hydrogen-bonding interactions .
- QSAR Models: Train models using descriptors like molar refractivity, ClogP, and HOMO/LUMO energies to predict antifungal IC₅₀ .
Advanced: What experimental designs address discrepancies in reported pKa values for triazole derivatives?
Answer:
- Potentiometric Titration: Perform in 47+ solvents (e.g., water, DMF) to map solvent-dependent acidity. Use a Sirius T3 apparatus for high-precision measurements .
- NMR pH Titration: Monitor chemical shift changes of NH protons in D₂O to determine pKa .
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 1-methyl-1H-1,2,4-triazole) to identify electronic effects of the chloroethyl group .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
